REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[O:12]=[P:13](Cl)([Cl:15])[Cl:14].C(N(CC)CC)C>CC(OC)(C)C>[P:13]([Cl:15])([Cl:14])(=[O:12])[O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
780 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
495 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
754 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 22 L 3-neck flask equipped with a mechanical stirrer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an internal thermocouple, a cooling bath of dry/acetone, an additional funnel and a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
FILTRATION
|
Details
|
The triethylamine hydrochloride salt was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure at <20° C. of water bath
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
P(OC1=CC=CC2=CC=CC=C12)(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1219 g | |
YIELD: PERCENTYIELD | 86.3% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |